5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid
CAS No.:
Cat. No.: VC13677168
Molecular Formula: C10H6N2O4S
Molecular Weight: 250.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6N2O4S |
|---|---|
| Molecular Weight | 250.23 g/mol |
| IUPAC Name | 5-thiophen-2-yl-[1,3]dioxolo[4,5-d]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H6N2O4S/c13-10(14)6-7-9(16-4-15-7)12-8(11-6)5-2-1-3-17-5/h1-3H,4H2,(H,13,14) |
| Standard InChI Key | MGFDVLDLQNZUBH-UHFFFAOYSA-N |
| SMILES | C1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O |
| Canonical SMILES | C1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three heterocyclic systems: a thiophene ring, a dioxole moiety, and a pyrimidine core. The thiophene group (C₄H₄S) is linked to the pyrimidine ring at the 5-position, while the dioxole ring (C₂O₂) is fused to the pyrimidine at positions 4 and 5. The carboxylic acid group at position 7 enhances solubility and provides a site for chemical modifications (Figure 1).
Table 1: Molecular Identifiers and Descriptors
The planar arrangement of the dioxole-pyrimidine system facilitates π-π stacking interactions with biological targets, while the thiophene moiety contributes to hydrophobic binding.
Synthesis and Reaction Optimization
Multi-Step Synthetic Pathways
The synthesis of 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid involves sequential heterocycle formation and functionalization. A proposed route includes:
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Thiophene Coupling: Suzuki-Miyaura cross-coupling to attach the thiophene group to a pyrimidine precursor.
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Dioxole Formation: Cyclization via oxidative conditions to form the dioxole ring.
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Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester intermediate to yield the final carboxylic acid.
Critical Reaction Parameters
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling; Brønsted acids for cyclization.
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Solvents: Polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency.
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Temperature: Optimal yields reported at 80–100°C for coupling steps.
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 hours | ↑ Yield (70–85%) |
| Catalyst Loading | 5–10 mol% Pd | ↓ Side Products |
| pH (Hydrolysis) | 10–12 | ↑ Acid Purity |
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits moderate aqueous solubility (0.628 mg/mL at 25°C) due to the ionizable carboxylic acid group. Its log P (octanol-water partition coefficient) of 1.86 indicates balanced lipophilicity, suitable for membrane permeability.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely through disruption of bacterial DNA gyrase. The thiophene moiety may interfere with ATP-binding pockets in microbial enzymes.
Anticancer Properties
The compound shows cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 15 µM), possibly via topoisomerase II inhibition. The carboxylic acid group enhances cellular uptake through monocarboxylate transporters.
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